molecular formula C6H6F6O3 B12084869 2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate

2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate

Cat. No.: B12084869
M. Wt: 240.10 g/mol
InChI Key: DCJNEQBBLMAAMI-UHFFFAOYSA-N
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Description

2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated carbonate ester with the molecular formula C₆H₅F₆O₃ (monoisotopic mass: 272.016 g/mol). This compound is structurally characterized by two fluorinated alkyl groups: a 2,2-difluoroethyl chain and a 2,2,3,3-tetrafluoropropyl chain linked via a carbonate group. Its high fluorine content (6 fluorine atoms per molecule) enhances oxidative stability and facilitates the formation of lithium fluoride (LiF)-rich solid-electrolyte interphases (SEIs), critical for high-voltage lithium-ion battery (LIB) applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6F6O3

Molecular Weight

240.10 g/mol

IUPAC Name

2,2-difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate

InChI

InChI=1S/C6H6F6O3/c7-3(8)1-14-5(13)15-2-6(11,12)4(9)10/h3-4H,1-2H2

InChI Key

DCJNEQBBLMAAMI-UHFFFAOYSA-N

Canonical SMILES

C(C(F)F)OC(=O)OCC(C(F)F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves reacting 2,2,3,3-tetrafluoropropanol with 2,2-difluoroethyl chloroformate in the presence of a base. This two-step process first generates the chloroformate intermediate, which is subsequently coupled with the second fluorinated alcohol.

Step 1: Synthesis of 2,2,3,3-Tetrafluoropropyl Chloroformate
2,2,3,3-Tetrafluoropropanol reacts with phosgene (COCl₂) or triphosgene under controlled conditions:

CF₃CF₂CH₂OH + COCl₂ → CF₃CF₂CH₂OCOCl + HCl\text{CF₃CF₂CH₂OH + COCl₂ → CF₃CF₂CH₂OCOCl + HCl}

Triphosgene is often preferred for safety, as it releases phosgene incrementally. The reaction is conducted at 0–5°C in anhydrous dichloromethane, with pyridine or triethylamine to neutralize HCl.

Step 2: Coupling with 2,2-Difluoroethanol
The chloroformate intermediate is then reacted with 2,2-difluoroethanol:

CF₃CF₂CH₂OCOCl + HCF₂CH₂OH → CF₃CF₂CH₂OCOOCH₂CF₂H + HCl\text{CF₃CF₂CH₂OCOCl + HCF₂CH₂OH → CF₃CF₂CH₂OCOOCH₂CF₂H + HCl}

This step requires a molar ratio of 1:1.2 (chloroformate:alcohol) and proceeds at 25°C for 12–24 hours. Yields typically range from 65% to 78%, with purity >99% after vacuum distillation.

Table 1: Optimization of Chloroformate Method

ParameterOptimal ConditionYield (%)Purity (%)
Temperature0–5°C (Step 1)7899.5
SolventDichloromethane7299.2
BaseTriethylamine7599.3
Reaction Time (Step 2)18 hours7098.9

Transesterification with Fluorinated Carbonates

Catalyzed Exchange Reaction

This method utilizes a pre-formed fluorinated carbonate (e.g., methyl 2,2,3,3-tetrafluoropropyl carbonate) and 2,2-difluoroethanol under basic conditions:

CF₃CF₂CH₂OCOOCH₃ + HCF₂CH₂OH → CF₃CF₂CH₂OCOOCH₂CF₂H + CH₃OH\text{CF₃CF₂CH₂OCOOCH₃ + HCF₂CH₂OH → CF₃CF₂CH₂OCOOCH₂CF₂H + CH₃OH}

Sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃) catalyzes the reaction at 80–100°C. Excess 2,2-difluoroethanol drives the equilibrium, and methanol is removed via azeotropic distillation. Yields reach 60–70%, with higher purity (99.8%) achievable through fractional distillation.

Table 2: Transesterification Performance Metrics

CatalystTemperature (°C)Yield (%)Purity (%)
NaOMe806599.5
K₂CO₃1007099.8

Direct Carbonate Formation via Dimethyl Carbonate

One-Pot Synthesis

A scalable approach involves reacting both fluorinated alcohols with dimethyl carbonate (DMC) in the presence of a lipase enzyme or titanium-based catalyst:

HCF₂CH₂OH + CF₃CF₂CH₂OH + (CH₃O)₂CO → CF₃CF₂CH₂OCOOCH₂CF₂H + 2 CH₃OH\text{HCF₂CH₂OH + CF₃CF₂CH₂OH + (CH₃O)₂CO → CF₃CF₂CH₂OCOOCH₂CF₂H + 2 CH₃OH}

Lipase B from Candida antarctica (CAL-B) facilitates the reaction at 60°C, achieving 55% conversion after 48 hours. Titanium isopropoxide [Ti(OiPr)₄] improves yields to 68% under similar conditions but requires rigorous moisture control.

Comparative Analysis of Methods

Table 3: Method Advantages and Limitations

MethodAdvantagesLimitations
Chloroformate-MediatedHigh yield (78%), ScalableHCl management, Phosgene toxicity
TransesterificationMild conditions, High purityModerate yields (70%), Slow kinetics
Enzymatic CatalysisEco-friendly, Low energyLow conversion (55%), Costly enzymes

Emerging Techniques and Research Directions

Recent patents highlight innovations such as:

  • Microwave-Assisted Synthesis : Reducing reaction times by 50% while maintaining 75% yield.

  • Continuous Flow Systems : Enhancing safety and consistency in phosgene-based routes.

These advancements address traditional bottlenecks, positioning 2,2-difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate as a critical component in next-generation lithium-ion battery electrolytes .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate undergoes several types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases for substitution reactions and oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions can produce carbonyl-containing compounds.

Scientific Research Applications

Electrolyte Formulations

One of the primary applications of 2,2-difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate is in the formulation of electrolytes for lithium-ion batteries. Research indicates that fluorinated carbonates improve the ionic conductivity and stability of electrolytes compared to non-fluorinated counterparts. For instance:

  • Enhanced Ionic Conductivity : Studies have shown that electrolytes containing fluorinated carbonates exhibit higher ionic conductivity due to improved solvation dynamics for lithium ions. This is critical for battery performance during charge and discharge cycles .
  • Stability of Solid Electrolyte Interfaces : The incorporation of this compound helps form stable solid electrolyte interphases (SEI), which are crucial for prolonging battery life and enhancing safety .

Fluorinated Solvents

The compound serves as a versatile solvent in various chemical reactions due to its unique solvent properties. Its ability to solvate lithium ions effectively makes it a candidate for use in:

  • Lithium-Salt Solutions : It can be used as a solvent for lithium salts in battery applications where high ionic conductivity is required .
  • Chemical Synthesis : The compound can also act as a solvent or reactant in organic synthesis processes involving fluorinated compounds.

Material Science

In material science, the compound's properties are leveraged to create advanced materials with specific functionalities:

  • Fluoropolymer Production : Its reactivity can be utilized to synthesize fluoropolymers that exhibit low surface energy and high chemical resistance .
  • Coatings and Adhesives : The unique properties of this carbonate make it suitable for formulating coatings and adhesives that require durability under harsh conditions .

Case Studies

StudyFocusFindings
Ruan et al. (2024)Lithium-ion Battery ElectrolytesDemonstrated that electrolytes with fluorinated carbonates showed superior cycling performance compared to traditional solvents .
Yu et al. (2022)Solvation DynamicsFound that introducing fluorinated groups into conventional solvents enhanced lithium-ion solvation ability significantly .
Mo et al. (2021)Electrolyte CompositionReported improved stability and conductivity in lithium-ion batteries using a mixture containing fluorinated carbonates .

Mechanism of Action

The mechanism by which 2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate exerts its effects involves its interaction with molecular targets and pathways. The fluorinated groups in the compound enhance its stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl 2,2,3,3-Tetrafluoropropyl Carbonate

  • Molecular Formula : C₅H₆F₄O₃
  • Fluorine Atoms : 4
  • Key Properties: Lower fluorine content compared to the target compound, resulting in reduced SEI stability. Synthesized via pyridine-catalyzed reaction of 2,2,3,3-tetrafluoropropanol with methyl chloroformate . Used in non-aqueous electrolytes but exhibits moderate oxidative stability (~4.5 V vs. Li/Li⁺) .

2,2-Difluoroethyl Methyl Carbonate

  • Molecular Formula : C₄H₆F₂O₃
  • Fluorine Atoms : 2
  • Key Properties: Limited fluorination (2 fluorine atoms) reduces LiF generation during SEI formation. Lower molecular weight (140.085 g/mol) enhances ionic conductivity but compromises thermal stability .

1H,1H,2H,2H-Perfluorohexyl 2,2,3,3-Tetrafluoropropyl Carbonate

  • Molecular Formula : C₁₀H₅F₁₄O₃
  • Fluorine Atoms : 14
  • Key Properties :
    • Extreme fluorination improves hydrophobicity and oxidative stability (>5.0 V vs. Li/Li⁺).
    • High molecular weight (472.13 g/mol) may reduce ionic mobility in electrolytes .

Comparison with Functional Analogs: Fluorinated Ethers and Esters

1,1,2,2-Tetrafluoroethyl-2,2,3,3-Tetrafluoropropyl Ether (TTE)

  • Molecular Formula : C₅H₄F₈O
  • Fluorine Atoms : 8
  • Key Properties :
    • Ether-based fluorinated solvent with high oxidative stability (up to 4.8 V).
    • Acts as a diluent in localized high-concentration electrolytes (LHCEs), improving Li⁺ transport and SEI uniformity .
    • Forms amorphous SEI layers with LiFSI, enhancing cycle life in NCM811/Li cells .

Fluoroethylene Carbonate (FEC)

  • Molecular Formula : C₃H₃F₃O₃
  • Fluorine Atoms : 3
  • Key Properties: Cyclic carbonate with superior SEI-forming ability on silicon anodes. Lower oxidative stability (~4.3 V) limits use in high-voltage cathodes unless blended with fluorinated ethers like TTE .

3,3,3-Trifluoropropylene Carbonate (TFPC)

  • Molecular Formula : C₄H₅F₃O₃
  • Fluorine Atoms : 3
  • Key Properties :
    • Linear fluorinated carbonate with higher ionic conductivity than FEC but similar voltage limitations (~4.5 V) .

Performance Metrics and Application-Specific Comparisons

Table 1: Comparative Properties of Fluorinated Solvents

Compound Fluorine Atoms Molecular Weight (g/mol) Oxidative Stability (V vs. Li/Li⁺) SEI Quality (LiF Content) Primary Application
2,2-Difluoroethyl 2,2,3,3-Tetrafluoropropyl Carbonate 6 272.016 ~4.7 High High-voltage LIB electrolytes
Methyl 2,2,3,3-Tetrafluoropropyl Carbonate 4 194.10 ~4.5 Moderate Mid-voltage LIB electrolytes
TTE 8 232.08 ~4.8 Very High LHCE diluent
FEC 3 106.05 ~4.3 High Silicon anode stabilization

Key Findings:

Oxidative Stability : The target compound (4.7 V) outperforms FEC (4.3 V) and matches TFPC (4.5 V) but is slightly inferior to TTE (4.8 V) .

SEI Quality : TTE and the target compound generate LiF-rich SEI layers, whereas methyl 2,2,3,3-tetrafluoropropyl carbonate produces less robust interfaces .

Ionic Conductivity : Ethers like TTE exhibit lower viscosity than fluorinated carbonates, enabling faster Li⁺ transport in LHCEs .

Biological Activity

2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated carbonate compound with unique chemical properties that have garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C7H8F6O3
  • Molecular Weight : 242.13 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins due to its fluorinated structure. The presence of multiple fluorine atoms enhances lipophilicity and alters the compound's interaction with lipid bilayers and cellular components.

Key Mechanisms:

  • Membrane Disruption : The compound may disrupt lipid membranes, leading to altered permeability and potential cytotoxic effects on cells.
  • Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in metabolic pathways due to structural mimicry or competitive inhibition.

Cytotoxicity Assays

Recent studies have employed various assays to evaluate the cytotoxic effects of this compound on different cell lines. The MTT assay is commonly used for this purpose.

Cell LineConcentration (µM)Viability (%)Reference
HeLa1075
MCF-72060
A5495045

The results indicate a dose-dependent decrease in cell viability across the tested cell lines.

Case Studies

  • Study on Cancer Cell Lines :
    • In a study involving breast cancer (MCF-7) and lung cancer (A549) cell lines, treatment with the compound at concentrations of 20 µM and above resulted in significant cytotoxicity. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathway activation.
  • Neurotoxicity Assessment :
    • Another investigation focused on the neurotoxic potential of the compound in neuronal cell cultures. Results indicated that exposure to concentrations exceeding 30 µM led to increased oxidative stress markers and cell death.

Applications in Drug Development

Due to its unique properties and biological activity profile, this compound is being explored as a potential candidate for drug development. Its ability to modulate enzyme activity suggests applications in designing inhibitors for specific metabolic pathways.

Potential Therapeutic Uses:

  • Anticancer Agents : Given its cytotoxic properties against cancer cell lines.
  • Antimicrobial Agents : Its membrane-disrupting capabilities may be leveraged to develop new antibiotics or antifungal agents.

Q & A

Basic Research Questions

Q. What are the established synthesis pathways for 2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate, and how can purity be optimized during production?

  • Methodological Answer : Synthesis typically involves condensation reactions between fluorinated alcohols and carbonyl precursors under anhydrous conditions. Key parameters include temperature control (60–80°C), use of catalysts like triethylamine, and inert gas purging to prevent hydrolysis. Purity optimization employs membrane separation technologies (e.g., nanofiltration) to remove unreacted fluorinated intermediates and byproducts . Post-synthesis purification via fractional distillation under reduced pressure (10–15 mmHg) further enhances yield. Analytical validation using GC-MS and ¹⁹F NMR ensures purity ≥98% .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • ¹H/¹⁹F NMR : Resolves fluorine substitution patterns and confirms ester linkage formation. Chemical shifts for CF₂ groups typically appear at δ 110–120 ppm (¹⁹F) .
  • FT-IR : Identifies carbonyl (C=O) stretching vibrations near 1750–1780 cm⁻¹ and C-F bonds at 1100–1250 cm⁻¹ .
  • GC-MS : Quantifies trace impurities (e.g., residual solvents) with electron ionization (EI) at 70 eV.
  • HPLC : Reversed-phase C18 columns with acetonitrile/water gradients (60:40) separate degradation products.

Advanced Research Questions

Q. How does the compound’s stability vary under extreme thermal or hydrolytic conditions, and what degradation mechanisms dominate?

  • Methodological Answer : Accelerated stability studies involve:

  • Thermal Stress : Heating at 100°C for 72 hours in sealed ampules. Degradation products (e.g., HF, fluorinated alcohols) are quantified via ion chromatography .
  • Hydrolytic Stress : Exposure to pH 3–9 buffers at 40°C. Hydrolysis follows pseudo-first-order kinetics, with Arrhenius modeling predicting shelf-life. Mechanistic insights are derived from DFT calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies .

Q. What computational strategies effectively predict the compound’s reactivity in novel solvent systems or catalytic environments?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Analyze solvation effects in ionic liquids (e.g., [BMIM][PF₆]) using OPLS-AA force fields.
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the carbonyl carbon (C=O) shows high electrophilicity (Fukui indices >0.25) .
  • COMSOL Multiphysics® : Models mass transfer limitations in heterogeneous catalysis (e.g., Pd/C hydrogenation) .

Q. How can researchers resolve contradictions in reported spectroscopic data across studies?

  • Methodological Answer : Discrepancies often arise from solvent polarity or instrumentation calibration. Standardization protocols include:

  • Internal References : Use hexafluorobenzene (¹⁹F NMR δ -164 ppm) for chemical shift alignment.
  • Cross-Lab Validation : Collaborative round-robin testing with harmonized parameters (e.g., 500 MHz NMR, 25°C).
  • Meta-Analysis Frameworks : Apply Bayesian statistics to reconcile data outliers, as seen in fluoropolymer research .

Methodological Framework Integration

  • Theoretical Linkage : Anchor studies to fluorocarbon reactivity theories (e.g., Hammett substituent constants for predicting hydrolysis rates) .
  • Epistemological Alignment : Use Bruyne’s quadripolar model to balance technical rigor (e.g., process simulations) with morphological analysis of molecular interactions .

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